Validated Use as a Rosuvastatin Impurity Standard: A Unique Analytical Requirement
5-Methyl-1,3,4-thiadiazol-2-ol is specifically designated and commercially supplied as 'Rosuvastatin Impurity 9', a role for which generic or other substituted 1,3,4-thiadiazoles (e.g., 5-ethyl, 5-phenyl analogs) are not qualified reference standards [1]. This defined impurity identity is critical for compliance with regulatory guidelines for Abbreviated New Drug Applications (ANDA) and commercial production of the blockbuster drug Rosuvastatin [1].
| Evidence Dimension | Regulatory and Analytical Identity |
|---|---|
| Target Compound Data | Certified as 'Rosuvastatin Impurity 9'; Supplied with characterization data for ANDA and QC applications |
| Comparator Or Baseline | Other 1,3,4-thiadiazol-2-ol derivatives (e.g., 5-ethyl, 5-phenyl) - Not designated as Rosuvastatin impurities |
| Quantified Difference | Unique, non-fungible identity |
| Conditions | Pharmaceutical analytical development and quality control settings |
Why This Matters
Procurement of this specific compound is non-negotiable for analytical laboratories performing impurity profiling for Rosuvastatin, as substitution with an analog would invalidate regulatory submissions and method validation.
- [1] ChemWhat. Rosuvastatin Impurity 9 (CAS 84352-65-8). Accessed 2025. View Source
